- Congested C-C Bonds by Pd-Catalyzed Enantioselective Allyl-Allyl Cross-Coupling, a Mechanism-Guided Solution, Journal of the American Chemical Society, 2014, 136(19), 7092-7100

Cas no 918-85-4 (3-Methyl-1-penten-3-ol)

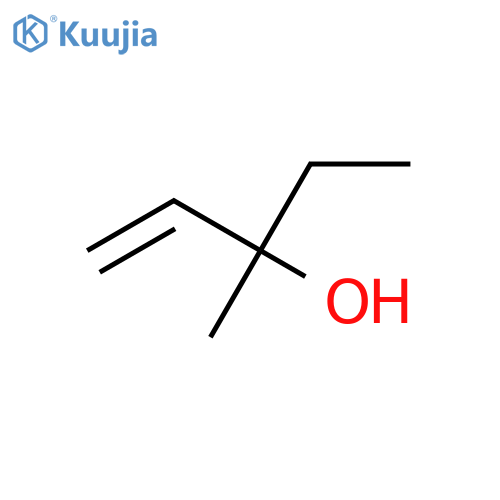

3-Methyl-1-penten-3-ol structure

상품 이름:3-Methyl-1-penten-3-ol

3-Methyl-1-penten-3-ol 화학적 및 물리적 성질

이름 및 식별자

-

- 3-Methyl-1-penten-3-ol

- 3-methylpent-1-en-3-ol

- 1-PENTEN-3-OL,3-METHYL

- 2-ethyl-3-buten-2-ol

- 3-methyl-1-pentene-3-ol

- 3-methyl-pent-1-en-3-ol

- 3-methyl-pent-1-en-4-yl-3-ol

- EINECS 213-044-2

- Ethylbutenol

- methyl-ethyl-vinyl-carbinol

- 3-Methyl-1-penten-3-ol (ACI)

- (±)-3-Methylpent-1-en-3-ol

- 1-Ethyl-1-methylallyl alcohol

- 3-Hydroxy-3-methyl-1-pentene

- Methylethylvinylcarbinol

- NSC 128156

- 3-Methyl-penten-(1)-ol-(3) [German]

- 3-Methyl-1-penten-3-ol, 99%

- DTXCID60818486

- AKOS009157020

- CHEBI:88375

- Q27160219

- F87391

- (+/-)-3-METHYL-1-PENTEN-3-OL

- SCHEMBL123229

- ethyl methyl vinyl carbinol

- NS00041614

- 4-01-00-02147 (Beilstein Handbook Reference)

- BRN 1361621

- 918-85-4

- 3-Methyl-penten-(1)-ol-(3)

- (.+/-.)-3-Methyl-1-penten-3-ol

- AI3-25136

- 1-PENTEN-3-OL, 3-METHYL-

- NSC-128156

- DTXSID90870794

- NSC128156

-

- MDL: MFCD00004481

- 인치: 1S/C6H12O/c1-4-6(3,7)5-2/h4,7H,1,5H2,2-3H3

- InChIKey: HFYAEUXHCMTPOL-UHFFFAOYSA-N

- 미소: OC(CC)(C)C=C

계산된 속성

- 정밀분자량: 100.08900

- 동위원소 질량: 100.088815

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 1

- 중원자 수량: 7

- 회전 가능한 화학 키 수량: 2

- 복잡도: 68.6

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 1

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 1.3

- 토폴로지 분자 극성 표면적: 20.2

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

- 색과 성상: 미확정

- 밀도: 0.838 g/mL at 25 °C(lit.)

- 융해점: 22.55°C (estimate)

- 비등점: 117-118 °C(lit.)

- 플래시 포인트: 78 °F

- 굴절률: n20/D 1.428(lit.)

- 수용성: Not miscible or difficult to mix in water. Soluble in alcohol.

- PSA: 20.23000

- LogP: 1.33340

- 용해성: 미확정

- 증기압: 9.4±0.4 mmHg at 25°C

3-Methyl-1-penten-3-ol 보안 정보

- 신호어:warning

- 피해 선언: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음

- 경고성 성명: P264 치료 후 철저한 세척 + p280 보호장갑/보호복 착용/보호안대 착용/보호면 착용 + p305 눈에서 +p351 물로 몇 분 동안 꼼꼼히 헹구면 + p338 콘택트렌즈 (있을 경우) 를 벗고 조작하기 쉽고, 계속 헹구면 + p337 눈 자극이 지속되면 + p313 의료 조언/관리

- 위험물 운송번호:UN 1987 3/PG 3

- WGK 독일:3

- 위험 범주 코드: 10-22

- 보안 지침: S16; S36

- RTECS 번호:SB3495000

-

위험물 표지:

- 위험 용어:R; R10; R22

- 포장 등급:III

- 위험 등급:3

- TSCA:Yes

- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 보안 용어:3

- 패키지 그룹:III

3-Methyl-1-penten-3-ol 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| City Chemical | M1202-25GM |

3-Methyl-1-penten-3-ol |

918-85-4 | 99% | 25gm |

$175.16 | 2023-09-19 | |

| 1PlusChem | 1P003K5G-250mg |

3-Methyl-1-penten-3-ol |

918-85-4 | 95%+ | 250mg |

$24.00 | 2025-02-20 | |

| A2B Chem LLC | AB65284-250mg |

3-METHYL-1-PENTEN-3-OL |

918-85-4 | 95%+ | 250mg |

$26.00 | 2024-07-18 | |

| 1PlusChem | 1P003K5G-1g |

3-Methyl-1-penten-3-ol |

918-85-4 | 98%(stabilized with TBC);RG | 1g |

$49.00 | 2025-02-20 | |

| 1PlusChem | 1P003K5G-100mg |

3-Methyl-1-penten-3-ol |

918-85-4 | 95%+ | 100mg |

$17.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1842963-1g |

3-Methyl-1-penten-3-ol |

918-85-4 | 98% | 1g |

¥468.00 | 2024-04-25 | |

| A2B Chem LLC | AB65284-5g |

3-METHYL-1-PENTEN-3-OL |

918-85-4 | 98% | 5g |

$195.00 | 2024-07-18 | |

| City Chemical | M1202-5GM |

3-Methyl-1-penten-3-ol |

918-85-4 | 99% | 5gm |

$57.76 | 2023-09-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-231822-4.5 g |

3-Methyl-1-penten-3-ol, |

918-85-4 | ≥95% | 4.5 g |

¥1,279.00 | 2023-07-11 | |

| 1PlusChem | 1P003K5G-5g |

3-Methyl-1-penten-3-ol |

918-85-4 | 98%(stabilized with TBC);RG | 5g |

$160.00 | 2025-02-20 |

3-Methyl-1-penten-3-ol 합성 방법

합성회로 1

합성회로 2

반응 조건

1.1 Reagents: Hydrogen Catalysts: Cysteamine , Palladium Solvents: Ethanol ; 7 h, 1 bar, rt

참조

- Hydrogen Bond Network Induced by Surface Ligands Shifts the Semi-hydrogenation Selectivity over Palladium Catalysts, Journal of the American Chemical Society, 2023, 145(18), 10178-10186

합성회로 3

반응 조건

1.1 Reagents: Hydrogen Catalysts: CuPd (silica-supported) , Copper, compd. with palladium (2:1) (silica-supported) Solvents: Ethanol

참조

- Selective Liquid-Phase Semihydrogenation of Functionalized Acetylenes and Propargylic Alcohols with Silica-Supported Bimetallic Palladium-Copper Catalysts, Journal of Organic Chemistry, 2001, 66(5), 1647-1656

합성회로 4

합성회로 5

반응 조건

1.1 Reagents: Hydrogen Catalysts: Gold (nitrogen doped carbon bonded) , Carbon nitride (gold bonded) Solvents: Toluene , Water ; 20 min, 1 - 5 bar, 303 K

참조

- Design of Single Gold Atoms on Nitrogen-Doped Carbon for Molecular Recognition in Alkyne Semi-Hydrogenation, Angewandte Chemie, 2019, 58(2), 504-509

합성회로 6

합성회로 7

합성회로 8

합성회로 9

합성회로 10

합성회로 11

합성회로 12

합성회로 13

합성회로 14

합성회로 15

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium , L-Seryl-L-seryl-L-lysyl-L-lysyl-L-serylglycyl-L-seryl-L-tyrosyl-L-serylglycyl-L-… Solvents: Water ; 30 min, 50 kPa, rt

참조

- Effects of Substrate Molecular Structure on the Catalytic Activity of Peptide-Templated Pd Nanomaterials, Journal of Physical Chemistry C, 2014, 118(5), 2518-2527

합성회로 16

반응 조건

1.1 Reagents: Sodium amalgam Solvents: Methanol

참조

- Desulfonylation reactions, Organic Reactions (Hoboken, 2008, 72, 367-656

합성회로 17

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium alloy, base, Pd 64,Cu 36 Solvents: Ethanol ; 55 min, rt

참조

- Acceleration of the semi-hydrogenation of alkynes over an N-doped porous carbon sphere-confined ultrafine PdCu bimetallic nanoparticle catalyst, Physical Chemistry Chemical Physics, 2023, 25(5), 4201-4210

합성회로 18

반응 조건

1.1 Reagents: Hydrogen Catalysts: Carbon , Palladium, compd. with zinc (1:1) Solvents: Ethanol ; 50 min, 1 atm, rt

참조

- Ultrafine PdZn bimetallic nanoparticles anchored on sulfur-doped mesoporous carbon for the partial hydrogenation of alkynols, Catalysis Today, 2022, 405, 405-406

합성회로 19

합성회로 20

3-Methyl-1-penten-3-ol Raw materials

3-Methyl-1-penten-3-ol Preparation Products

3-Methyl-1-penten-3-ol 관련 문헌

-

Zichao Wei,Hanyi Duan,Gengsheng Weng,Jie He J. Mater. Chem. C 2020 8 15956

-

Tianbin Wu,Tao Jiang,Baoji Hu,Buxing Han,Jinling He,Xiaosi Zhou Green Chem. 2009 11 798

-

Charlotte Wiles,Paul Watts Green Chem. 2012 14 38

-

4. CCCCXLIX.—Properties of conjugated compounds. Part XIV. An examination of the homogeneity of seven monomethyl- and dimethyl-butadienes and the influence of the position of alkyl substitution in these substances on refractivityErnest Harold Farmer,Frank Louis Warren J. Chem. Soc. 1931 3221

-

Shuang Bi,Xiaoyuan Niu,Fan Yang,Ying Xu,Yixin Dai,Ye Liu,Qi Zhou Food Funct. 2022 13 10956

918-85-4 (3-Methyl-1-penten-3-ol) 관련 제품

- 505-32-8(Isophytol)

- 2679943-44-1(benzyl N-{(2S,4S)-4-fluoro-1-(1-methyl-1H-pyrazol-4-yl)methylpyrrolidin-2-ylmethyl}carbamate)

- 29150-63-8(Benzo[1,2-b:3,4-b':5,6-b'']trithiophene)

- 174223-29-1(2-Methylthiazole-4-carbothioamide)

- 2375247-73-5((2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide)

- 125486-96-6(2-(trimethylsilyl)ethane-1-sulfonamide)

- 1261874-31-0(4'-Bromo-2-chloro-2'-(difluoromethoxy)propiophenone)

- 1414976-15-0((R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride)

- 3245-54-3(2-(3-Bromopropoxy)-1,3-dimethylbenzene)

- 1804403-14-2(2,6-Bis(trifluoromethyl)-4-ethylbenzenesulfonyl chloride)

추천 공급업체

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

골드 회원

중국 공급자

시약

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

골드 회원

중국 공급자

시약

Xiamen PinR Bio-tech Co., Ltd.

골드 회원

중국 공급자

대량

Zhangzhou Sinobioway Peptide Co.,Ltd.

골드 회원

중국 공급자

시약

Hubei Cuiyuan Biotechnology Co.,Ltd

골드 회원

중국 공급자

시약